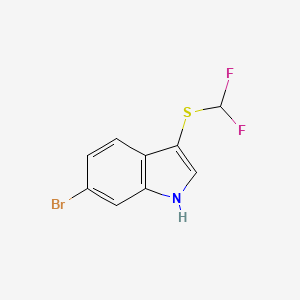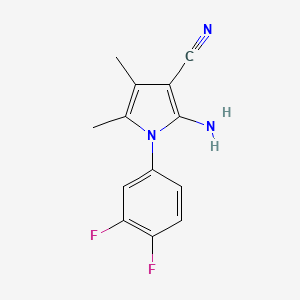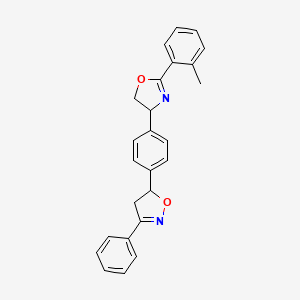
(4R,5S)-Methyl 5-methyl-2-oxooxazolidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,5S)-Methyl 5-methyl-2-oxooxazolidine-4-carboxylate is a chiral oxazolidine derivative Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-Methyl 5-methyl-2-oxooxazolidine-4-carboxylate typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of 2-amino-2-methyl-1-propanol with ethyl glyoxylate under acidic conditions to form the oxazolidine ring. The reaction is usually carried out in a solvent such as toluene or dichloromethane at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions
(4R,5S)-Methyl 5-methyl-2-oxooxazolidine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to an oxazolidinone.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxazolidinones are the major products.
Reduction: Reduced oxazolidinones are formed.
Substitution: Substituted oxazolidines or oxazolidinones are the major products.
Aplicaciones Científicas De Investigación
(4R,5S)-Methyl 5-methyl-2-oxooxazolidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a chiral building block in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: The compound is used in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which (4R,5S)-Methyl 5-methyl-2-oxooxazolidine-4-carboxylate exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Oxazolidinones: These compounds share a similar ring structure but differ in functional groups.
Oxazolines: These are closely related heterocycles with one less oxygen atom in the ring.
Thiazolidines: These compounds have a sulfur atom instead of an oxygen atom in the ring.
Uniqueness
(4R,5S)-Methyl 5-methyl-2-oxooxazolidine-4-carboxylate is unique due to its specific chiral configuration and functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
1627831-56-4 |
|---|---|
Fórmula molecular |
C6H9NO4 |
Peso molecular |
159.14 g/mol |
Nombre IUPAC |
methyl (4R,5S)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylate |
InChI |
InChI=1S/C6H9NO4/c1-3-4(5(8)10-2)7-6(9)11-3/h3-4H,1-2H3,(H,7,9)/t3-,4+/m0/s1 |
Clave InChI |
ZFMPPJBWITWSDQ-IUYQGCFVSA-N |
SMILES isomérico |
C[C@H]1[C@@H](NC(=O)O1)C(=O)OC |
SMILES canónico |
CC1C(NC(=O)O1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Hydroxymethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12873015.png)

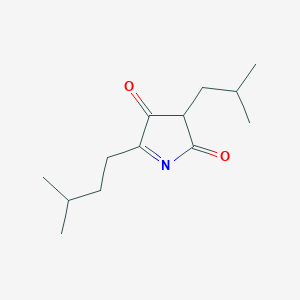
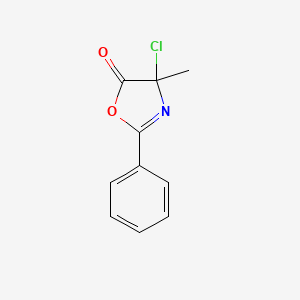
![Imidazo[1,5-a]pyrazine-8-methanamine](/img/structure/B12873024.png)

![3-Ethyl-1-methyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12873038.png)
![7-Methyl-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3(2H)-one](/img/structure/B12873047.png)
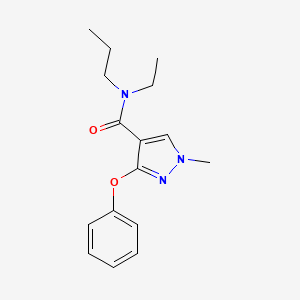
![Dicyclohexyl(2',6'-diisopropoxy-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12873054.png)
